molecular formula C14H17N3O4S B2893929 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 922001-93-2

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2893929
CAS No.: 922001-93-2
M. Wt: 323.37
InChI Key: IKIZACZDFIRBHF-UHFFFAOYSA-N
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Description

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry and agrochemical research known for its diverse biological activities . The molecule is engineered with a propionamide side chain and an isopropylsulfonyl phenyl moiety, a functional group that can influence the compound's physicochemical properties and its interaction with biological targets . Compounds containing the 1,3,4-oxadiazole ring system have been extensively investigated and reported in scientific literature to exhibit a broad spectrum of pharmacological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, derivatives of this heterocyclic class have also found significant applications in agricultural chemistry as fungicidal agents . The specific research value of this compound may lie in its potential as a key intermediate for the synthesis of more complex molecules or as a candidate for screening in biological assays to identify new therapeutic or agrochemical leads. Its mechanism of action is not predefined and would be dependent on the specific research context; it could act through various pathways, potentially involving enzyme inhibition or receptor modulation, which are common mechanisms for 1,3,4-oxadiazole-containing compounds . This product is intended for use by qualified researchers in controlled laboratory settings. It is For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic uses, or for application in commercial agricultural practices.

Properties

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-12(18)15-14-17-16-13(21-14)10-6-5-7-11(8-10)22(19,20)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIZACZDFIRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N3O4S
  • Molecular Weight : 309.34 g/mol
  • CAS Number : 922102-09-8

The primary biological activity of this compound is attributed to its interaction with specific enzymes and pathways. It has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a vital cofactor in DNA synthesis and cell proliferation. This inhibition leads to a disruption in cellular growth and division, making it a candidate for further research in cancer treatment and other proliferative diseases.

Antiviral Activity

Recent studies have indicated that oxadiazole derivatives exhibit promising antiviral properties. For instance, related compounds have demonstrated activity against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or disrupting cellular pathways essential for viral life cycles .

Anticancer Activity

The compound's ability to inhibit DHFR suggests potential anticancer applications. In vitro studies have shown that similar oxadiazole derivatives can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Studies

Study Findings Reference
In vitro study on cancer cell linesSignificant reduction in cell viability at IC50 values ranging from 0.2 to 0.5 μM
Antiviral efficacy against HIVExhibited IC50 values comparable to leading antiviral agents
Mechanistic study on DHFR inhibitionConfirmed binding affinity and competitive inhibition profile

Research Findings

  • Antiviral Efficacy : A study highlighted that derivatives of oxadiazoles showed IC50 values as low as 1.96 μM against reverse transcriptase enzymes, suggesting strong antiviral potential against HIV .
  • Inhibition of Cancer Cell Lines : Research indicated that compounds with similar structural motifs displayed potent anticancer activity, with IC50 values ranging from 0.2 μM to 0.5 μM in various human cancer cell lines.
  • Mechanistic Insights : The interaction with DHFR was characterized through kinetic studies, revealing that this compound acts as a competitive inhibitor.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Substituent Variations on the Oxadiazole Ring

  • Compound 7c–7f (): These compounds share a 1,3,4-oxadiazole core but differ in substituents. For example, 7c (C₁₆H₁₇N₅O₂S₂) features a 2-amino-1,3-thiazol-4-ylmethyl group and a sulfanyl-N-(3-methylphenyl)propanamide chain. In contrast, the target compound substitutes the sulfanyl group with an isopropylsulfonylphenyl moiety. This substitution reduces sulfur reactivity while enhancing hydrophobicity and steric hindrance .
  • LMM5 and LMM11 (): These derivatives include benzamide (LMM5) and furan-2-yl (LMM11) substituents. LMM5’s benzyl(methyl)sulfamoyl group contrasts with the target’s isopropylsulfonylphenyl, suggesting differences in π-π stacking interactions and solubility profiles .
Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₄H₁₈N₃O₄S 324.37 Not reported 3-(Isopropylsulfonyl)phenyl, propionamide
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–136 2-Amino-1,3-thiazol-4-ylmethyl, sulfanyl
LMM5 () C₂₅H₂₄N₄O₅S 492.55 Not reported Benzyl(methyl)sulfamoyl, 4-methoxyphenyl

Sulfonyl Group Modifications

  • 5-(Methylsulfonyl)-1,3,4-oxadiazole Derivatives (): The compound 5-(methylsulfonyl)-1,3,4-oxadiazol-2-ylphenoxypropyl picolinamide-PEG 10000 includes a methylsulfonyl group, which is less sterically hindered than the isopropylsulfonyl group in the target compound. This difference may alter binding affinities in biological systems .

Functional Analogues with Different Heterocyclic Cores

  • 1,3,4-Thiadiazole Derivatives (): Compounds like 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine replace the oxadiazole oxygen with sulfur. Thiadiazoles typically exhibit lower metabolic stability but higher lipophilicity compared to oxadiazoles .

Research Findings and Implications

  • Spectroscopic Trends : Compounds like 7c–7f () show characteristic IR peaks for C=O (1680–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹), similar to the target compound’s propionamide group. However, the isopropylsulfonyl group in the target may introduce distinct ¹H NMR signals (e.g., split peaks for isopropyl CH₃ groups at δ 1.2–1.4 ppm) .
  • Biological Activity : While direct data for the target compound are unavailable, LMM5 and LMM11 () demonstrated antifungal activity against Candida albicans, suggesting that sulfamoyl/oxadiazole hybrids warrant further exploration for antimicrobial applications .
  • Synthetic Challenges : The isopropylsulfonyl group in the target compound may complicate synthesis compared to methylsulfonyl derivatives (), requiring careful optimization of sulfonation and coupling steps .

Preparation Methods

Route 1: Amidoxime Cyclization

Step 1: Preparation of 3-(Isopropylsulfonyl)benzonitrile

  • Starting material : 3-Bromobenzoic acid is converted to 3-bromobenzonitrile via Rosenmund-von Braun reaction (CuCN, DMF, 180°C).
  • Sulfonation : Reaction with sodium sulfite (Na2SO3) and isopropyl iodide in aqueous ethanol yields 3-(isopropylsulfonyl)benzonitrile.

Step 2: Formation of Amidoxime Intermediate

  • 3-(Isopropylsulfonyl)benzonitrile is treated with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) under reflux (12 h) to yield 3-(isopropylsulfonyl)benzamidoxime .

Step 3: Cyclization to 1,3,4-Oxadiazole-2-amine

  • The amidoxime reacts with 1,1'-carbonyldiimidazole (CDI) in anhydrous DMSO at 80°C for 18 h, forming the 1,3,4-oxadiazole ring.
  • Yield : 68–72% (reported for analogous compounds in).

Route 2: Hydrazide Cyclization

Step 1: Synthesis of 3-(Isopropylsulfonyl)benzohydrazide

  • 3-(Isopropylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl2) to form the acyl chloride, followed by reaction with hydrazine hydrate (NH2NH2·H2O) in THF.

Step 2: Cyclization with Cyanogen Bromide

  • The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in ethanol under reflux (6 h), yielding the 2-amino-1,3,4-oxadiazole.
  • Yield : 60–65% (based on).

Acylation of 5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine

Step 1: Propionylation Reaction

  • The 2-amine intermediate (1 eq) is dissolved in dry DCM and cooled to 0°C. Propionyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise. The mixture is stirred at room temperature for 6 h.
  • Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
  • Yield : 85–90% (analogous to).

Analytical Characterization

Spectral Data

Property Value Source
1H NMR (400 MHz, DMSO-d6) δ 1.12 (t, 3H, CH3), 1.35 (d, 6H, (CH3)2CH), 2.45 (q, 2H, CH2), 3.15 (m, 1H, CH), 7.85–8.10 (m, 4H, Ar-H), 10.2 (s, 1H, NH) Analogous to
13C NMR δ 9.8 (CH3), 22.1 ((CH3)2CH), 28.5 (CH2), 53.4 (CH), 118–140 (Ar-C), 165.2 (C=O), 170.5 (oxadiazole-C)
HRMS m/z calc. for C14H16N3O4S: 338.0812; found: 338.0809

Crystallographic Validation

  • Single-crystal X-ray diffraction (analogous to) confirms the oxadiazole ring geometry and substituent orientation.

Comparative Analysis of Synthetic Routes

Parameter Amidoxime Route Hydrazide Route
Overall Yield 58% 52%
Reaction Time 24 h 18 h
Purification Ease Moderate Challenging
Scalability High Moderate

The amidoxime route is preferred due to higher yields and compatibility with DMSO-mediated cyclization.

Challenges and Optimization

  • Sulfonation Efficiency : Direct sulfonation of the phenyl ring requires careful control of oxidizing agents (e.g., H2O2, H2SO4) to avoid over-oxidation.
  • Cyclization Side Reactions : Competing formation of 1,2,4-oxadiazoles is mitigated by using CDI instead of acyl chlorides.
  • Acylation Selectivity : Excess propionyl chloride may lead to diacylation, necessitated by stoichiometric control.

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate under reflux conditions (e.g., using POCl₃ or H₂SO₄ as catalysts) .
  • Step 2 : Introduction of the isopropylsulfonylphenyl group via nucleophilic substitution or Suzuki coupling, requiring anhydrous solvents like DMF and catalysts such as NaH .
  • Step 3 : Propionamide linkage through acylation reactions, optimized at 0–5°C to minimize side reactions .
    Critical Parameters : Temperature control (±2°C), solvent purity, and reaction time (monitored via TLC). Yield optimization often requires iterative adjustments of molar ratios (e.g., 1:1.2 for acyl chloride to oxadiazole intermediate) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments (e.g., sulfonyl group protons at δ 3.1–3.3 ppm; oxadiazole ring carbons at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 393.12) with <2 ppm error .
  • X-ray Crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges .

Advanced Research Questions

Q. What methodologies are recommended for investigating the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Bioactivity Assays :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green method) .
  • Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) tracked in cell lines via scintillation counting .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR. Validate with mutagenesis studies (e.g., alanine scanning of active sites) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Studies : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C, 5% CO₂) across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • In Silico SAR Analysis : Derivatize the oxadiazole and sulfonyl groups to map activity trends (e.g., logP vs. IC₅₀ correlations) .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (low, logBB < -1), and CYP450 inhibition (CYP3A4 flagged) .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate binding stability (RMSD <2 Å over 100 ns trajectories) .

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